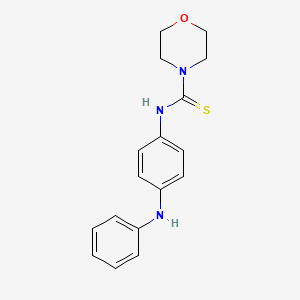
N-(4-anilinophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)-4-morpholinecarbothioamide, commonly known as AMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AMC is a thioamide derivative that contains both aniline and morpholine groups, making it a versatile molecule with unique properties.
作用機序
The mechanism of action of AMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, AMC has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of various anti-apoptotic proteins and activating pro-apoptotic proteins. Inflammatory and diabetic pathways have also been shown to be inhibited by AMC, leading to decreased inflammation and improved glucose metabolism.
Biochemical and Physiological Effects:
AMC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. It has also been shown to have antioxidant and antimicrobial activity. In animal studies, AMC has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of AMC is its versatility, as it can be used for various applications in different fields. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of AMC is its low solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are many potential future directions for AMC research, including the development of new anti-cancer drugs, the synthesis of new metal complexes for catalysis and sensing, and the development of new materials for drug delivery and imaging. Further studies are also needed to fully understand the mechanism of action of AMC and its potential applications in various fields.
合成法
The synthesis of AMC involves the reaction between 4-anilinophenyl isothiocyanate and morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain pure AMC.
科学的研究の応用
AMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, AMC has been shown to have significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been investigated for its potential as an anti-inflammatory and anti-diabetic agent.
In material science, AMC has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensing, and electronic devices. AMC has also been used as a building block for the synthesis of various polymers and dendrimers, which have potential applications in drug delivery and imaging.
In environmental science, AMC has been studied for its potential application in the removal of heavy metals from contaminated water. It has been shown to have high affinity towards various heavy metals, including copper, lead, and cadmium.
特性
IUPAC Name |
N-(4-anilinophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c22-17(20-10-12-21-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTZKPPFEAAZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

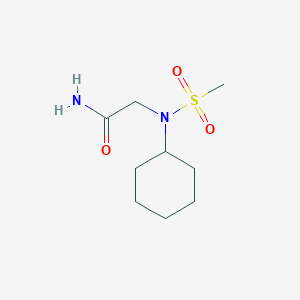
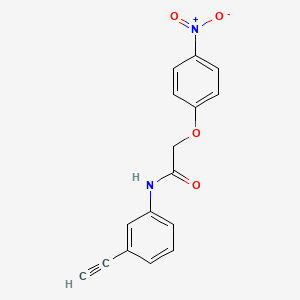
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)
![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
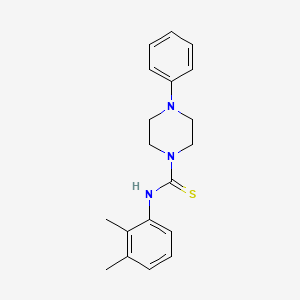
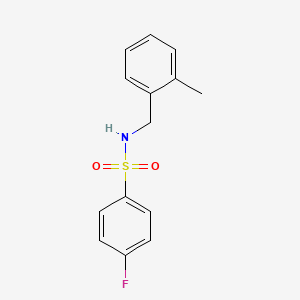
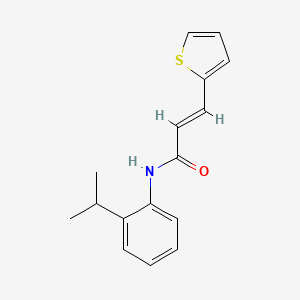
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)


![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
